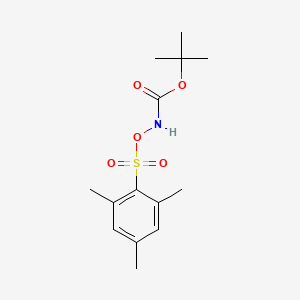

tert-Butyl (mesitylsulfonyl)oxycarbamate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620029. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

[(2-methylpropan-2-yl)oxycarbonylamino] 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S/c1-9-7-10(2)12(11(3)8-9)21(17,18)20-15-13(16)19-14(4,5)6/h7-8H,1-6H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMDSNGINQNHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)ONC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189588 | |

| Record name | 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36016-39-4 | |

| Record name | [(1,1-Dimethylethoxy)carbonyl]azanyl 2,4,6-trimethylbenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36016-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036016394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylethyl [[(2,4,6-trimethylphenyl)sulphonyl]oxy]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (mesitylsulfonyl)oxycarbamate (CAS: 36016-39-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (mesitylsulfonyl)oxycarbamate, a versatile reagent in organic synthesis. The document details its physicochemical properties, synthesis, and purification methods. Emphasis is placed on its application in key chemical transformations, including a detailed protocol for enantioselective aziridination. While the compound is a valuable tool in synthetic chemistry, this guide also notes the current lack of literature describing its direct involvement in biological signaling pathways.

Chemical Identity and Properties

This compound, also known as N-Boc-O-(mesitylsulfonyl)hydroxylamine, is a white to off-white solid organic compound.[1] It is recognized for its role as a versatile intermediate in organic synthesis, particularly in reactions requiring the introduction of a protected amino group.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 36016-39-4 |

| Molecular Formula | C₁₄H₂₁NO₅S[2] |

| IUPAC Name | tert-butyl N-[(2,4,6-trimethylbenzenesulfonyl)oxy]carbamate[3] |

| Synonyms | N-Boc-O-(mesitylsulfonyl)hydroxylamine, N-Mesitylsulfonyloxy-tert-butylcarbamate, BOC-Azanyl 2,4,6-trimethylbenzenesulfonate, t-Butoxycarbonyl-O-mesitylenesulfonylhydroxylamine, N-Tert-butoxycarbonyl-O-(mesitylsulfonyl)hydroxylamine[4] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 315.39 g/mol [2] |

| Melting Point | 104-105.5 °C |

| Density | 1.191 g/cm³ (Predicted) |

| Appearance | White to off-white solid[1] |

| Solubility | Slightly soluble in DMSO and Methanol |

| Stability | Hygroscopic |

Synthesis and Purification

A common and efficient method for the synthesis of this compound involves the reaction of 2-mesitylenesulfonyl chloride with N-Boc-hydroxylamine.

Experimental Protocol: Synthesis

Materials:

-

2-Mesitylenesulfonyl chloride

-

N-Boc-hydroxylamine

-

Triethylamine (TEA)

-

Diethyl ether

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure: [4]

-

A flame-dried and argon-purged round-bottom flask is charged with 2-mesitylenesulfonyl chloride (1.0 eq) and dissolved in diethyl ether.

-

N-Boc-hydroxylamine (1.2 eq) is added to the solution.

-

The flask is cooled to 0°C.

-

Triethylamine (1.4 eq) is added dropwise to the cooled mixture.

-

The reaction is stirred at 0°C for 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated triethylamine hydrochloride (TEA-Cl) is removed by filtration and washed with diethyl ether.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash chromatography using a 25:75 ethyl acetate/hexane gradient to yield the final product as a white solid.

Purification

High-performance liquid chromatography (HPLC) is a suitable method for the purification and analysis of this compound.

HPLC Conditions: [4]

-

Column: Newcrom R1 reverse-phase (RP) column.

-

Mobile Phase: A gradient of acetonitrile (MeCN) and water containing phosphoric acid.

-

Note: For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid. This method is scalable for preparative separation to isolate impurities.[4]

Applications in Organic Synthesis

This compound is a key reagent in several important organic transformations, most notably in the formation of aziridines and in C-C amination reactions.

Enantioselective Aziridination of α,β-Unsaturated Aldehydes

This compound serves as an efficient nitrogen source in the organocatalytic enantioselective aziridination of α,β-unsaturated aldehydes.[4] This reaction provides a direct route to chiral aziridines, which are valuable building blocks in medicinal chemistry.

Experimental Workflow for Enantioselective Aziridination

Caption: Organocatalytic enantioselective aziridination workflow.

Detailed Protocol for Enantioselective Aziridination: A general procedure involves the reaction of an α,β-unsaturated aldehyde with tert-butyl N-arenesulfonyloxycarbamates in the presence of an organocatalyst, such as diphenylprolinol triethylsilyl ether, and a base like sodium carbonate or sodium acetate.[3]

C-C Amination via aza-Hock Rearrangement

Recent studies have shown that N-Boc arylsulfonyl hydroxylamines, including this compound, can be utilized in the C-C amination of benzyl alcohols to produce primary anilines.[5] The proposed mechanism involves the formation of a benzyl cation, followed by the formation of a reactive O-benzylhydroxylamine intermediate, which then undergoes an aza-Hock rearrangement and subsequent hydrolysis to yield the aniline product.[5]

Proposed Mechanism of C-C Amination

Caption: Proposed aza-Hock rearrangement mechanism for C-C amination.

Biological Activity and Signaling Pathways

A thorough review of the current scientific literature did not reveal any studies that directly investigate the effects of this compound on biological signaling pathways. While the tert-butyl carbamate and mesitylsulfonyl moieties are present in various biologically active molecules, the specific combination in this compound has not been reported to directly modulate cellular signaling. Therefore, a diagrammatic representation of a signaling pathway involving this compound cannot be provided at this time. Researchers in drug discovery may find this compound to be a useful synthetic tool for the creation of novel molecules for biological screening.

Safety Information

Table 3: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a well-characterized and valuable reagent for advanced organic synthesis. Its utility in constructing chiral aziridines and in novel C-C amination reactions makes it a significant tool for synthetic and medicinal chemists. While its direct biological activity and interaction with signaling pathways remain unexplored, its role as a versatile building block presents opportunities for the development of new chemical entities with potential therapeutic applications. Further research is warranted to explore the biological profile of this compound and its derivatives.

References

- 1. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of tert-Butyl (mesitylsulfonyl)oxycarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (mesitylsulfonyl)oxycarbamate, a versatile reagent in organic synthesis. The document details established experimental protocols, presents key quantitative data in a comparative format, and includes visualizations of the synthetic pathway and its application in a key reaction.

Introduction

This compound, also known as N-Boc-O-(mesitylsulfonyl)hydroxylamine, is a valuable reagent primarily utilized in the enantioselective aziridination of α,β-unsaturated aldehydes. Its structure combines a bulky mesitylsulfonyl group with a Boc-protected hydroxylamine, rendering it an effective electrophilic aminating agent. This guide will focus on its synthesis from 2-mesitylenesulfonyl chloride and tert-butyl hydroxycarbamate.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-mesitylenesulfonyl chloride with tert-butyl N-hydroxycarbamate in the presence of a base. The reaction is generally performed at low temperatures to ensure stability and selectivity.

Reaction Scheme

The overall chemical transformation is depicted in the following reaction scheme:

Caption: Synthetic route to this compound.

Experimental Protocols

Two detailed experimental protocols for the synthesis are provided below. These protocols offer slight variations in reaction conditions, which are summarized in the subsequent data presentation table.

Protocol 1: Synthesis in Diethyl Ether

This protocol describes the synthesis using diethyl ether as the solvent at 0°C.

Materials:

-

2-Mesitylenesulfonyl chloride (2.00 g, 9.17 mmol)

-

N-Boc-hydroxylamine (tert-butyl N-hydroxycarbamate) (1.47 g, 11.0 mmol)

-

Triethylamine (TEA) (1.3 mL)

-

Diethyl ether (18 mL)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

A flame-dried and argon-purged round-bottom flask is charged with 2-mesitylenesulfonyl chloride (2.00 g, 9.17 mmol) and dissolved in diethyl ether (18 mL).

-

N-Boc-hydroxylamine (1.47 g, 11.0 mmol) is added to the solution.

-

The flask is cooled to 0°C in an ice bath.

-

Triethylamine (1.3 mL) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at 0°C for 2 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated triethylammonium chloride (TEA-Cl) is removed by filtration and washed with diethyl ether.

-

The filtrate is concentrated under reduced pressure (in vacuo).

-

The crude product is purified by flash chromatography using a 25/75 ethyl acetate/hexane gradient to yield the final product as a white solid (2.16 g, quantitative yield).[1]

Protocol 2: Synthesis in Ethyl Acetate

This protocol utilizes ethyl acetate as the solvent at a slightly lower temperature of -10°C.

Materials:

-

2,4,6-trimethylbenzene-1-sulfonyl chloride (5.0 g, 22.4 mmol)

-

tert-butyl hydroxycarbamate (3.04 g, 22.4 mmol)

-

Triethylamine (3.8 mL, 27.0 mmol)

-

Ethyl acetate (EtOAc) (110.0 mL)

-

Water

Procedure:

-

To a solution of 2,4,6-trimethylbenzene-1-sulfonyl chloride (5.0 g, 22.4 mmol) and tert-butyl hydroxycarbamate (3.04 g, 22.4 mmol) in ethyl acetate (110.0 mL), add triethylamine (3.8 mL, 27.0 mmol).

-

The reaction mixture is cooled to -10°C.

-

The mixture is stirred at this temperature for 2 hours.

-

The organic phase is washed with water (20 mL).

-

Further workup and purification steps (not detailed in the source) would be required to isolate the final product.

Data Presentation

The following table summarizes the quantitative data from the described experimental protocols for easy comparison.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material 1 | 2-Mesitylenesulfonyl chloride | 2,4,6-trimethylbenzene-1-sulfonyl chloride |

| Starting Material 2 | N-Boc-hydroxylamine | tert-butyl hydroxycarbamate |

| Base | Triethylamine (TEA) | Triethylamine |

| Solvent | Diethyl ether | Ethyl acetate (EtOAc) |

| Temperature | 0°C | -10°C |

| Reaction Time | 2 hours | 2 hours |

| Yield | Quantitative (2.16 g)[1] | Not specified |

| Purification | Flash chromatography (25/75 EtOAc/hexane)[1] | Aqueous wash |

Characterization Data

The synthesized this compound is a white to off-white solid. Key characterization data is presented below.

| Property | Value |

| Molecular Formula | C₁₄H₂₁NO₅S |

| Molecular Weight | 315.39 g/mol |

| Melting Point | 104-105.5 °C[1] |

| Appearance | White to Off-White Solid[1] |

| Solubility | DMSO (Slightly), Methanol (Slightly)[1] |

| Storage | Hygroscopic, store in refrigerator under inert atmosphere[1] |

Spectroscopic Data:

-

¹³C NMR: Data is available on PubChem.

-

Mass Spectrometry: Data is available on PubChem.

-

IR Spectroscopy: Expected characteristic peaks would include N-H stretching, C=O stretching of the carbamate, and S=O stretching of the sulfonyl group.

Application in Enantioselective Aziridination

As mentioned, a primary application of this compound is in the enantioselective aziridination of α,β-unsaturated aldehydes. This reaction typically employs a chiral amine catalyst, such as a prolinol derivative, to induce stereoselectivity.

Proposed Reaction Workflow

The following diagram illustrates the logical workflow of the organocatalyzed enantioselective aziridination of an enal using this compound.

Caption: Workflow for enantioselective aziridination.

This process involves the formation of a chiral enamine intermediate from the α,β-unsaturated aldehyde and the catalyst. This enamine then undergoes a Michael addition to the this compound. Subsequent intramolecular cyclization affords the desired chiral N-Boc protected aziridine, with regeneration of the catalyst. This reaction is highly valuable for the synthesis of enantiomerically enriched nitrogen-containing compounds, which are important building blocks in pharmaceutical development.

References

In-Depth Technical Guide: tert-Butyl (mesitylsulfonyl)oxycarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (mesitylsulfonyl)oxycarbamate, also known as N-Boc-O-(mesitylsulfonyl)hydroxylamine, is a versatile reagent in modern organic synthesis. Its unique structural features make it a valuable tool for the introduction of the tert-butoxycarbonyl (Boc) protected amino group, a cornerstone in peptide synthesis and the construction of complex nitrogen-containing molecules. This guide provides a comprehensive overview of its physical properties, spectral characteristics, and a detailed experimental protocol for its synthesis.

Physical Properties

This compound is a white to off-white crystalline solid at room temperature. It is known to be hygroscopic and should be stored accordingly.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁NO₅S | [2] |

| Molecular Weight | 315.39 g/mol | [2][3] |

| Melting Point | 104-105.5 °C | [1] |

| Boiling Point | Not available (decomposes) | |

| Density | 1.191 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | White to Off-White Solid | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Stability | Hygroscopic | [1] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and quality control of this compound. The following tables summarize the available spectral data.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) ppm | Assignment |

| ~7.0 (s, 2H) | Aromatic CH |

| ~2.6 (s, 6H) | ortho-Aromatic CH₃ |

| ~2.3 (s, 3H) | para-Aromatic CH₃ |

| ~1.5 (s, 9H) | tert-Butyl CH₃ |

Table 3: Infrared (IR) Spectroscopy Data

Characteristic absorption bands in the infrared spectrum provide evidence for the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300-3500 | N-H | Stretch |

| ~2850-3000 | C-H (alkane) | Stretch |

| ~1700-1750 | C=O (carbamate) | Stretch |

| ~1580-1650 | C=C (aromatic) | Stretch |

| ~1300-1350 & 1150-1200 | S=O (sulfonyl) | Asymmetric & Symmetric Stretch |

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry data is essential for confirming the molecular weight and fragmentation pattern.

| m/z | Assignment |

| 315 | [M]⁺ (Molecular Ion) |

| 259 | [M - C₄H₈O]⁺ |

| 183 | [Mesitylsulfonyl]⁺ |

| 118 | [Mesityl]⁺ |

| 57 | [tert-Butyl]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol describes a common and effective method for the laboratory-scale synthesis of the title compound.

Reaction Scheme:

Materials:

-

Mesitylene-2-sulfonyl chloride

-

tert-Butyl N-hydroxycarbamate

-

Triethylamine (TEA)

-

Diethyl ether (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add mesitylene-2-sulfonyl chloride (1.0 eq).

-

Dissolve the sulfonyl chloride in anhydrous diethyl ether.

-

Add tert-butyl N-hydroxycarbamate (1.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add triethylamine (1.2 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the solid with a small amount of cold diethyl ether.

-

Combine the filtrates and wash successively with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a white solid.

Applications in Organic Synthesis

This compound is a key reagent for the electrophilic amination of various nucleophiles, providing a direct route to Boc-protected amines. It has also found utility in the enantioselective aziridination of α,β-unsaturated aldehydes.

Experimental Workflow: General Electrophilic Amination

The following diagram illustrates a generalized workflow for the use of this compound in an electrophilic amination reaction.

This diagram outlines the key steps from reaction setup to product isolation in a typical electrophilic amination using this compound. The specific conditions, such as the choice of base and solvent, will depend on the nature of the nucleophile.

References

A Technical Guide to tert-Butyl (mesitylsulfonyl)oxycarbamate: A Versatile Reagent in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical properties, synthesis, and applications of tert-butyl (mesitylsulfonyl)oxycarbamate, a versatile reagent with significant utility in organic synthesis, particularly in the construction of nitrogen-containing chiral molecules relevant to drug development.

Chemical Structure and Properties

This compound, also known by several synonyms including N-Boc-O-(mesitylsulfonyl)hydroxylamine, is a white crystalline solid.[1] Its chemical structure combines a bulky tert-butoxycarbonyl (Boc) protecting group, a reactive mesitylsulfonyl leaving group, and a carbamate linker. This unique arrangement of functional groups makes it a valuable tool for the stereoselective introduction of nitrogen atoms in complex molecular architectures.

| Property | Value | Source |

| CAS Number | 36016-39-4 | [2] |

| Molecular Formula | C14H21NO5S | [1] |

| Molecular Weight | 315.39 g/mol | [1] |

| Melting Point | 104-105.5 °C | [1] |

| Appearance | White to Off-White Solid | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)ONC(=O)OC(C)(C)C)C | [3] |

| InChIKey | WVMDSNGINQNHLN-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound is a straightforward procedure, typically involving the reaction of mesitylene-2-sulfonyl chloride with tert-butyl N-hydroxycarbamate.[4]

Experimental Protocol

Materials:

-

Mesitylene-2-sulfonyl chloride

-

tert-Butyl N-hydroxycarbamate (N-Boc-hydroxylamine)

-

Triethylamine (TEA)

-

Diethyl ether (ether)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

A flame-dried and argon-purged round-bottom flask is charged with mesitylene-2-sulfonyl chloride (1.0 eq) and dissolved in diethyl ether.

-

N-Boc-hydroxylamine (1.2 eq) is added to the solution.

-

The flask is cooled to 0 °C in an ice bath.

-

Triethylamine (1.4 eq) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at 0 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated triethylamine hydrochloride (TEA-Cl), a white solid, is removed by filtration and washed with diethyl ether.

-

The filtrate is concentrated under reduced pressure (in vacuo).

-

The crude product is purified by flash chromatography using a gradient of ethyl acetate in hexane (e.g., 25/75 EtOAc/hexane) to yield this compound as a white solid. The yield is typically quantitative.[5]

Synthesis Workflow

Caption: Synthesis of this compound.

Applications in Organic Synthesis and Drug Development

The primary application of this compound in organic synthesis is as a nitrogen source for the enantioselective aziridination of α,β-unsaturated aldehydes.[4][5] Chiral aziridines are highly valuable building blocks in medicinal chemistry, serving as precursors for the synthesis of amino acids, amino alcohols, and other nitrogen-containing bioactive molecules.

Organocatalytic Enantioselective Aziridination

This reaction is a powerful method for the asymmetric synthesis of chiral aziridines. It typically employs a chiral amine organocatalyst, such as a prolinol derivative, to activate the α,β-unsaturated aldehyde towards a nucleophilic attack by the carbamate.

The reaction is believed to proceed through an aza-Michael initiated ring closure (aza-MIRC) mechanism. The key steps are:

-

Iminium Ion Formation: The chiral amine catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the enal, making it more susceptible to nucleophilic attack.

-

Aza-Michael Addition: The nitrogen atom of this compound acts as a nucleophile and adds to the β-position of the iminium ion in a conjugate addition fashion. This step is stereodetermining, with the chiral catalyst directing the facial selectivity of the attack.

-

Enamine Formation and Intramolecular Cyclization: The resulting intermediate tautomerizes to an enamine. The enamine then undergoes an intramolecular nucleophilic attack on the nitrogen atom, displacing the mesitylsulfonyl group as a good leaving group.

-

Catalyst Regeneration: The aziridine product is released, and the chiral amine catalyst is regenerated, completing the catalytic cycle.

Caption: Catalytic cycle of enantioselective aziridination.

Relevance to Drug Development

The tert-butyl group is a common moiety in many pharmaceutical drugs, often introduced to enhance potency, specificity, or metabolic stability. While direct incorporation of the entire this compound molecule into a drug is not its primary role, its utility in creating chiral aziridine intermediates is of high importance. These intermediates are precursors to a wide range of complex molecules with potential therapeutic applications. For instance, chiral aziridines can be readily converted to chiral amino acids, which are fundamental components of many peptide-based drugs and other pharmaceuticals. The ability to synthesize these building blocks with high enantioselectivity is a critical aspect of modern drug discovery and development.

While a specific, named drug whose synthesis explicitly uses this compound is not prominently documented in the readily available literature, its application in the synthesis of functionalized amino acids and other chiral building blocks positions it as a valuable tool for the construction of novel pharmaceutical candidates.

Conclusion

This compound is a highly effective and versatile reagent for the stereoselective synthesis of chiral aziridines from α,β-unsaturated aldehydes. Its well-defined synthesis, stability, and reactivity make it an important tool for organic chemists, particularly those engaged in the synthesis of complex, biologically active molecules. For researchers and professionals in drug development, understanding the application of such reagents in the construction of chiral building blocks is essential for the design and synthesis of next-generation therapeutics. The organocatalytic enantioselective aziridination reaction enabled by this reagent represents a significant advancement in asymmetric synthesis, providing a reliable pathway to valuable chiral intermediates.

References

- 1. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Stereofacial Assembly of Engineered Multichiral Aziridines via B/Si Ylide Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Direct synthesis of chiral aziridines from N-tert-butyl-sulfinylketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to tert-Butyl (mesitylsulfonyl)oxycarbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (mesitylsulfonyl)oxycarbamate, also known as N-Boc-O-(mesitylsulfonyl)hydroxylamine, is a versatile and powerful electrophilic aminating agent in modern organic synthesis. Its unique structural features, combining a bulky mesitylsulfonyl leaving group and a readily removable tert-butoxycarbonyl (Boc) protecting group, make it an invaluable tool for the introduction of nitrogen-containing functionalities into a wide array of organic molecules. This technical guide provides an in-depth overview of its synthesis, key applications, and detailed experimental protocols, tailored for professionals in research and drug development.

Physicochemical Properties

| Property | Value |

| CAS Number | 36016-39-4 |

| Molecular Formula | C₁₄H₂₁NO₅S |

| Molecular Weight | 315.39 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 104-105.5 °C |

Synthesis of this compound

The reagent is readily prepared from commercially available starting materials. The standard synthesis involves the reaction of 2-mesitylenesulfonyl chloride with N-Boc-hydroxylamine in the presence of a base.

Experimental Protocol: Synthesis of this compound[1]

To a flame-dried and argon-purged round-bottom flask containing a solution of 2-mesitylenesulfonyl chloride (2.00 g, 9.17 mmol) in diethyl ether (18 mL) is added N-Boc-hydroxylamine (1.47 g, 11.0 mmol). The flask is cooled to 0 °C, and triethylamine (1.3 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours, at which point TLC analysis indicates the complete consumption of the starting material. The precipitated triethylamine hydrochloride is removed by filtration and washed with diethyl ether. The filtrate is concentrated under reduced pressure. The crude product is purified by flash chromatography (25:75 EtOAc/hexane) to afford this compound as a white solid (2.16 g, quantitative yield).

Caption: Synthesis of this compound.

Key Applications in Organic Synthesis

This compound is primarily utilized in two key transformations: the synthesis of primary anilines via an aza-Hock rearrangement and the enantioselective aziridination of α,β-unsaturated aldehydes.

Synthesis of Primary Anilines via Aza-Hock Rearrangement

A notable application of this compound and its analogs is the synthesis of primary anilines from benzyl alcohols through a hydroxylamine-mediated C-C amination via an aza-Hock rearrangement. This reaction provides a direct and metal-free method to access valuable aniline motifs. The sterically hindered nature of the mesityl group can influence the reaction's efficiency.

| Entry | Benzyl Alcohol Substrate | Aminating Reagent | Product | Yield (%) |

| 1 | 1-(4-Methoxyphenyl)ethanol | tert-Butyl (((2,4,6-triisopropylphenyl)sulfonyl)oxy)carbamate | 4-Aminoanisole | 50 |

| 2 | 1-Phenylethanol | This compound | Aniline | Moderate |

| 3 | Diphenylmethanol | This compound | Aniline | Moderate |

Note: Data extracted from a study on aza-Hock rearrangements, which highlighted the utility of various N-Boc arylsulfonyl hydroxylamines.

Experimental Protocol: Synthesis of 4-Aminoanisole

To a solution of 1-(4-methoxyphenyl)ethanol (0.2 mmol) in hexafluoroisopropanol (HFIP, 1 mL) is added tert-butyl (((2,4,6-triisopropylphenyl)sulfonyl)oxy)carbamate (0.3 mmol). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 4-aminoanisole.

Caption: Aza-Hock Rearrangement for Primary Aniline Synthesis.

Enantioselective Aziridination of α,β-Unsaturated Aldehydes

This compound is a key reagent for the organocatalytic enantioselective aziridination of α,β-unsaturated aldehydes. This reaction provides a powerful method for the asymmetric synthesis of chiral aziridines, which are important building blocks in medicinal chemistry. The reaction is typically catalyzed by a chiral secondary amine, such as a prolinol derivative.

| Entry | α,β-Unsaturated Aldehyde | Catalyst | Product | Yield (%) | ee (%) |

| 1 | Cinnamaldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | N-Boc-3-phenylaziridine-2-carbaldehyde | 85 | 99 |

| 2 | (E)-3-(4-Nitrophenyl)acrylaldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | N-Boc-3-(4-nitrophenyl)aziridine-2-carbaldehyde | 82 | 98 |

| 3 | (E)-3-(4-Methoxyphenyl)acrylaldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | N-Boc-3-(4-methoxyphenyl)aziridine-2-carbaldehyde | 88 | 99 |

Experimental Protocol: Enantioselective Aziridination of Cinnamaldehyde

To a solution of cinnamaldehyde (0.5 mmol) and (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine (20 mol%) in dichloromethane (2 mL) at room temperature is added this compound (0.6 mmol). The reaction is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to yield the corresponding N-Boc-aziridine-2-carbaldehyde.

Caption: Workflow for Enantioselective Aziridination.

Conclusion

This compound has emerged as a highly effective and versatile reagent in organic synthesis. Its utility in the direct synthesis of primary anilines and the enantioselective formation of chiral aziridines underscores its importance for researchers and professionals in the field of drug development and discovery. The experimental protocols and data presented in this guide provide a solid foundation for the practical application of this valuable synthetic tool.

A Comprehensive Technical Guide to tert-Butyl (mesitylsulfonyl)oxycarbamate for Functional Group Protection

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the synthesis, mechanisms, and applications of tert-butyl (mesitylsulfonyl)oxycarbamate as a versatile reagent for the protection of functional groups in organic synthesis. This document provides detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate its effective use in research and development.

Introduction

In the intricate field of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the selective protection and deprotection of functional groups is a cornerstone of strategy and execution. This compound, also known as N-Boc-O-(mesitylsulfonyl)hydroxylamine, has emerged as a valuable reagent for the introduction of the tert-butyloxycarbonyl (Boc) protecting group, especially for amines.[1] The Boc group is widely favored due to its stability in a range of reaction conditions and its facile removal under acidic conditions.[2] This guide provides a detailed overview of the use of this compound, offering a practical resource for chemists in both academic and industrial settings.

Synthesis of this compound

The synthesis of this compound is a straightforward procedure, typically involving the reaction of 2-mesitylenesulfonyl chloride with N-Boc-hydroxylamine in the presence of a base.[3]

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below.[3]

Materials:

-

2-Mesitylenesulfonyl chloride

-

N-Boc-hydroxylamine

-

Triethylamine (TEA)

-

Diethyl ether

-

Ethyl acetate (EtOAc)

-

Hexane

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, etc.)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

To a flame-dried and argon-purged round-bottom flask, add 2-mesitylenesulfonyl chloride (e.g., 2.00 g, 9.17 mmol) and dissolve it in diethyl ether (18 mL).

-

Add N-Boc-hydroxylamine (e.g., 1.47 g, 11.0 mmol) to the solution.

-

Cool the flask to 0 °C using an ice-water bath.

-

Add triethylamine (TEA) (e.g., 1.3 mL) dropwise to the cooled reaction mixture.

-

Stir the reaction at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed.

-

A white solid, triethylammonium chloride (TEA-Cl), will precipitate. Filter the solid and wash it with diethyl ether.

-

Concentrate the filtrate in vacuo using a rotary evaporator.

-

Purify the resulting crude product by flash chromatography using a gradient of ethyl acetate in hexane (e.g., 25/75 EtOAc/hexane).

-

The final product is a white solid with a quantitative yield typically observed.[3]

Synthesis Data

| Parameter | Value | Reference |

| Reactants | 2-Mesitylenesulfonyl chloride, N-Boc-hydroxylamine, Triethylamine | [3] |

| Solvent | Diethyl ether | [3] |

| Temperature | 0 °C | [3] |

| Reaction Time | 2 hours | [3] |

| Purification | Flash chromatography (25/75 EtOAc/hexane) | [3] |

| Yield | Quantitative | [3] |

Protection of Amines

This compound serves as an electrophilic source of the Boc group for the protection of primary and secondary amines.

Proposed Mechanism of Amine Protection

The protection of an amine with this compound is proposed to proceed via a nucleophilic attack of the amine on the carbamate carbonyl carbon, with the mesitylsulfonate acting as a leaving group.

Caption: Proposed mechanism for amine protection.

Experimental Protocol: General Procedure for Boc Protection of Amines

While specific literature protocols for the use of this compound in amine protection are not as prevalent as for di-tert-butyl dicarbonate, a general procedure can be inferred from its role as an electrophilic aminating agent.

Materials:

-

Amine substrate

-

This compound

-

A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine (DIPEA))

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the amine substrate in the chosen aprotic solvent.

-

Add the non-nucleophilic base to the solution.

-

Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash chromatography if necessary.

Quantitative Data for Amine Protection

Currently, there is a lack of comprehensive, publicly available quantitative data for the protection of a wide range of amines using this compound. Researchers are encouraged to perform small-scale optimization experiments to determine the optimal reaction conditions for their specific substrates.

Deprotection of Boc-Protected Amines

The removal of the Boc group is most commonly achieved under acidic conditions.[4][2] The mechanism involves the protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation, which is typically scavenged or eliminated as isobutylene.[2]

Mechanism of Acid-Catalyzed Boc Deprotection

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Protocols for Boc Deprotection

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine in DCM.

-

Add TFA (typically 20-50% v/v in DCM).

-

Stir the reaction at room temperature. The reaction is often complete within 30 minutes to a few hours. Monitor by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo to obtain the deprotected amine.

Materials:

-

Boc-protected amine

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.

-

Add a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt.

-

Collect the solid by filtration and wash it with a solvent like diethyl ether.

Quantitative Data for Boc Deprotection

| Reagent | Solvent | Temperature | Typical Reaction Time | Workup | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 min - 4 h | Basic wash | [2] |

| 4M HCl in 1,4-dioxane | 1,4-Dioxane | Room Temperature | 1 - 4 h | Filtration of salt | [4] |

Applications in Organic Synthesis

This compound is a valuable reagent in multi-step organic synthesis, particularly in the construction of complex nitrogen-containing molecules where the modulation of amine reactivity is crucial. Its application is noted in the synthesis of pharmaceutical intermediates.[1] Beyond amine protection, it has also been reported as a useful reagent for the enantioselective aziridination of α,β-unsaturated aldehydes.[3]

Experimental and Workflow Diagrams

Overall Experimental Workflow

Caption: Overall experimental workflow.

Conclusion

This compound is a highly effective reagent for the Boc protection of amines. Its straightforward synthesis and the reliable conditions for the deprotection of the resulting carbamates make it a valuable tool in the arsenal of the synthetic organic chemist. This guide has provided a comprehensive overview of its synthesis, proposed reaction mechanisms, and detailed experimental protocols to aid researchers in its practical application. Further investigation into its utility for protecting other functional groups and a broader quantitative analysis of its reactivity with diverse substrates would be valuable contributions to the field.

References

In-Depth Technical Guide: The Mechanism of Action of tert-Butyl (mesitylsulfonyl)oxycarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl (mesitylsulfonyl)oxycarbamate, also known as N-Boc-O-mesitylenesulfonylhydroxylamine, is a versatile and powerful reagent in modern organic synthesis. Its primary role is that of an electrophilic aminating agent, enabling the introduction of a protected amino group (N-Boc) or, after deprotection, a primary amino group (-NH₂) onto a variety of substrates. The unique structural features of this compound, namely the bulky and electron-donating mesityl group and the labile N-O bond, govern its reactivity and selectivity in a range of important chemical transformations. This guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by experimental data and protocols.

Core Reactivity and General Mechanism

The fundamental reactivity of this compound stems from the polarization of the N-O bond, making the nitrogen atom electrophilic. The mesitylsulfonate group is an excellent leaving group, facilitating the transfer of the "NHBoc" moiety to a nucleophile.

The general mechanism can be conceptualized as a nucleophilic attack on the electrophilic nitrogen center, leading to the displacement of the mesitylenesulfonate anion.

tert-Butyl (mesitylsulfonyl)oxycarbamate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (mesitylsulfonyl)oxycarbamate, identified by CAS number 36016-39-4, is a versatile reagent in organic synthesis, notably utilized as an intermediate in the construction of complex molecules.[1] Its role as a building block for introducing or protecting functional groups makes it a valuable tool for chemists.[1] This guide provides an in-depth overview of the critical safety protocols and handling procedures necessary for the responsible use of this compound in a laboratory setting. Adherence to these guidelines is paramount to ensure the safety of personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Statements:

Signal Word: Warning[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 36016-39-4 | [2] |

| Molecular Formula | C14H21NO5S | [2] |

| Molecular Weight | 315.39 g/mol | [2] |

| Appearance | White to off-white solid | [1][4] |

| Melting Point | 104-105.5 °C | [4][5] |

| Purity | Typically ≥95% | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [4][5] |

| Stability | Hygroscopic | [4][5] |

Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical. The following PPE is recommended:

| PPE Type | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or goggles conforming to EN 166. | To protect against dust particles and splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. Glove manufacturer recommendations for breakthrough time and thickness should be consulted. |

| Body Protection | Long-sleeved laboratory coat. | To minimize skin exposure. |

| Respiratory Protection | NIOSH-approved respirator (e.g., N95) when dusts are generated. | To prevent inhalation of dust particles, especially in poorly ventilated areas or when handling large quantities. |

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

An eyewash station and safety shower must be readily accessible.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Recommended storage is under -20°C in a freezer.[3]

-

The compound is hygroscopic and should be stored under an inert atmosphere.[4][5]

Experimental Protocols

General Handling Procedure

First Aid Measures

In case of exposure, follow these first aid measures immediately.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists. |

| Skin Contact | Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, seek medical advice. |

| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Ingestion | Wash out the mouth with copious amounts of water. Do NOT induce vomiting. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, adhere to the following procedure:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment as outlined in section 3.1.

-

Contain the spill. For small spills, mix with sand or another inert absorbent material.

-

Collect the material using a scoop or shovel, avoiding dust generation, and place it in a suitable, closed container for disposal.

-

Clean the spill area thoroughly.

-

Do not allow the material to enter drains or watercourses.

Synthesis Protocol Hazard Analysis

A known synthesis route involves the reaction of mesitylene-2-sulfonyl chloride with tert-butyl N-hydroxycarbamate in the presence of a base like triethylamine (TEA).[4]

Stability and Reactivity

-

Reactivity: Stable under recommended storage conditions.[6]

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, nitrogen oxides, and sulfur oxides.

-

Hazardous Polymerization: Does not occur.[6]

Toxicological and Ecological Information

-

Toxicological Information: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. It is known to be harmful if swallowed and causes skin, eye, and respiratory irritation.[2]

-

Ecological Information: No specific data is available. It is important to prevent the material from entering the environment. Do not empty into drains.[6]

Disposal Considerations

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Contaminated packaging should be treated as the chemical itself.

-

Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Conclusion

This compound is a valuable synthetic reagent that requires careful handling due to its hazardous properties. By implementing the safety measures, handling protocols, and emergency procedures outlined in this guide, researchers can mitigate the associated risks and ensure a safe laboratory environment. A thorough understanding of this compound's properties and a commitment to a strong safety culture are essential for its responsible use in scientific discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate | C14H21NO5S | CID 359285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 36016-39-4 [sigmaaldrich.com]

- 4. This compound | 36016-39-4 [chemicalbook.com]

- 5. This compound CAS#: 36016-39-4 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

Technical Guide: Molecular Weight of tert-Butyl (mesitylsulfonyl)oxycarbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of tert-Butyl (mesitylsulfonyl)oxycarbamate, a chemical compound relevant in organic synthesis.

Compound Identification

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula and the standard atomic weights of each element as established by the International Union of Pure and Applied Chemistry (IUPAC).

Calculation Methodology

The molecular weight is calculated as follows:

Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O) + (Number of S atoms × Atomic Weight of S)

Data Presentation

The following tables summarize the atomic and molecular weight data for this compound.

Table 1: Atomic Weight of Constituent Elements

| Element | Symbol | Count | Standard Atomic Weight (u) | Total Contribution (u) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 21 | 1.008 | 21.168 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 5 | 15.999 | 79.995 |

| Sulfur | S | 1 | 32.06 | 32.060 |

Table 2: Summary of Molecular Weight

| Parameter | Value |

| Molecular Formula | C₁₄H₂₁NO₅S |

| Calculated Molecular Weight | 315.384 g/mol |

| Commonly Cited Molecular Weight | 315.39 g/mol [4][5] |

Note: The slight difference between the calculated and commonly cited values is due to rounding of standard atomic weights.

Logical Workflow for Calculation

The following diagram illustrates the logical process for determining the molecular weight of the compound from its chemical formula.

Caption: Workflow for Molecular Weight Calculation.

Experimental Protocols

The determination of molecular weight for a known chemical structure is a theoretical calculation based on internationally accepted standard atomic weights. Therefore, no experimental protocols for its determination are cited in this context. Experimental techniques such as mass spectrometry would be used to confirm the mass and structure of a synthesized sample, but the theoretical molecular weight remains a calculated constant.

References

A Comprehensive Technical Guide to tert-Butyl (mesitylsulfonyl)oxycarbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of tert-Butyl (mesitylsulfonyl)oxycarbamate, a versatile reagent in modern organic synthesis. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis and purification, and its applications, particularly in the context of pharmaceutical research and development.

Chemical Identity and Properties

This compound is an important organic synthesis intermediate. Its structure incorporates a bulky tert-butoxycarbonyl (Boc) protecting group and a mesitylsulfonyl group, rendering it a valuable tool for specific chemical transformations.

IUPAC Nomenclature: The compound is recognized by the following IUPAC names:

Synonyms: Common synonyms for this compound include N-Boc-O-(mesitylsulfonyl)hydroxylamine, N-tert-butoxycarbonyl-O-(mesitylsulfonyl)hydroxylamine, and 1,1-dimethylethyl [[(2,4,6-trimethylphenyl)sulphonyl]oxy]carbamate.[2][3]

Physicochemical Properties: A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 36016-39-4 | [1][4] |

| Molecular Formula | C₁₄H₂₁NO₅S | [1][5] |

| Molecular Weight | 315.39 g/mol | [2] |

| Melting Point | 104-105.5 °C | [4] |

| Density | 1.191±0.06 g/cm³ (Predicted) | [4] |

| Appearance | White to off-white solid | [4][6] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

| Storage | Hygroscopic, Refrigerator, under inert atmosphere | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for ensuring high purity and yield in research settings.

2.1. Synthesis Protocol

The following protocol describes the synthesis of this compound from 2-Mesitylenesulfonylchloride and N-Boc-hydroxylamine.[3][4][7]

Materials:

-

2-Mesitylenesulfonylchloride (9.17 mmol)

-

N-Boc-hydroxylamine (11.00 mmol)

-

Triethylamine (TEA) (1.3 mL)

-

Diethyl ether (18 mL)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Add 2-Mesitylenesufonylchloride (2.00 g, 9.17 mmol) to a flame-dried and argon-purged round-bottom flask.[3][4]

-

Add N-Boc-hydroxylamine (1.47 g, 11.00 mmol) to the solution.[3][4]

-

Add triethylamine (TEA) dropwise to the reaction mixture.[3][4]

-

Stir the reaction for 2 hours at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed.[3][4][7]

-

Filter the precipitated white solid (TEA-Cl) and wash it with ether.[3][4][7]

-

Purify the crude product via flash chromatography using a 25/75 EtOAc/hexane gradient to yield the final product as a white solid (quantitative yield, 2.16 g).[3][4][7]

Caption: Synthesis workflow for this compound.

2.2. Purification Protocol

For analytical and preparative separation, a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed.[3][4]

Instrumentation:

-

Newcrom R1 HPLC column

-

UPLC system (for fast applications with smaller 3 μm particle columns)

Mobile Phase:

-

Acetonitrile (MeCN)

-

Water

-

Phosphoric acid

-

Note: For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[3][4]

Procedure:

-

Prepare the mobile phase by mixing acetonitrile, water, and the chosen acid.

-

Dissolve the crude product in a suitable solvent (e.g., a small amount of the mobile phase).

-

Inject the sample onto the Newcrom R1 HPLC column.

-

Elute the compound using the prepared mobile phase. This method is scalable for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[3][4]

Applications in Research and Drug Development

This compound is a foundational compound in organic synthesis, serving as a versatile intermediate. Its chemical architecture is particularly useful in reactions that require the introduction or protection of specific functional groups.

3.1. Enantioselective Aziridination

A key application of this reagent is in the enantioselective aziridination of α,β-unsaturated aldehydes.[3][4] Aziridines are valuable nitrogen-containing three-membered heterocycles that are important building blocks in medicinal chemistry. The use of this compound allows for the stereocontrolled synthesis of these chiral structures.

Caption: Role in enantioselective aziridination of aldehydes.

3.2. Intermediate in Organic Synthesis

The compound is a crucial building block that enables chemists to assemble complex molecular structures with high precision. While its use in peptide synthesis is notable, its utility extends to a wide range of organic transformations. The tert-butyl group is a common moiety in many drugs, where it can enhance potency or act as a steric shield to improve metabolic stability.[8] Reagents like this compound are instrumental in introducing such functionalities during the drug design and development process.

References

- 1. This compound | 36016-39-4 [sigmaaldrich.com]

- 2. 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate | C14H21NO5S | CID 359285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 36016-39-4 [chemicalbook.com]

- 4. This compound CAS#: 36016-39-4 [amp.chemicalbook.com]

- 5. CAS#:36016-39-4 | tert-Butyl [(mesitylsulfonyl)oxy]carbamate | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

Methodological & Application

Application Notes and Protocols for Enantioselective Aziridination with tert-Butyl (mesitylsulfonyl)oxycarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantioselective aziridination is a powerful transformation in organic synthesis, providing access to chiral aziridines, which are versatile building blocks for the synthesis of nitrogen-containing compounds, including pharmaceuticals and natural products. This document provides detailed application notes and protocols for the enantioselective aziridination of olefins using tert-butyl (mesitylsulfonyl)oxycarbamate as a nitrene precursor. While this specific reagent is not extensively documented, the protocols and data presented here are based on analogous and well-established methodologies for similar N-oxycarbamates and N-sulfonyl reagents, particularly utilizing rhodium and copper catalytic systems.[1][2][3]

The use of this compound offers the potential for a stable, solid nitrene precursor. The bulky mesitylsulfonyl group may influence reactivity and selectivity, while the tert-butoxycarbonyl (Boc) group on the resulting aziridine allows for easy deprotection and further functionalization.

Reaction Principle

The core of this transformation is the catalytic generation of a metal-nitrene intermediate from this compound. This highly reactive species then undergoes an enantioselective addition to an olefinic substrate, mediated by a chiral catalyst, to form the desired chiral aziridine. The choice of the metal catalyst and the chiral ligand is crucial for achieving high yields and enantioselectivities.[4][5] Rhodium(II) and copper(I) complexes bearing chiral ligands are among the most successful catalysts for this type of reaction.[3][6][7]

Proposed Catalytic Systems

Based on literature precedents for similar transformations, two primary catalytic systems are proposed:

-

Rhodium(II)-Catalyzed Aziridination: Dirhodium(II) carboxylates, such as Rh₂(OAc)₄ or chiral variants, are known to effectively catalyze nitrene transfer reactions from N-oxycarbamates.[1] The use of chiral dirhodium(II) catalysts can induce enantioselectivity.

-

Copper(I)-Catalyzed Aziridination: Copper(I) complexes in combination with chiral ligands, such as bis(oxazoline) (BOX) or phosphine-based ligands, have been extensively used for enantioselective aziridination.[2][3] These systems are particularly effective for the aziridination of styrenyl and other activated olefins.

Data Presentation: Representative Results for Analogous Reactions

The following tables summarize representative quantitative data from closely related enantioselective aziridination reactions. This data should serve as a benchmark for what might be expected when using this compound with appropriate optimization.

Table 1: Rhodium-Catalyzed Enantioselective Aziridination of Alkenes with Sulfamates [8]

| Entry | Olefin Substrate | Catalyst | Yield (%) | ee (%) |

| 1 | Styrene | Rh₂(S-PTAD)₄ | 95 | 99 |

| 2 | 4-Methylstyrene | Rh₂(S-PTAD)₄ | 93 | 99 |

| 3 | 4-Chlorostyrene | Rh₂(S-PTAD)₄ | 92 | 98 |

| 4 | 1-Octene | Rh₂(S-PTAD)₄ | 75 | 92 |

| 5 | Cyclohexene | Rh₂(S-PTAD)₄ | 88 | 95 |

Reaction conditions: Alkene (1.0 mmol), sulfamate (1.2 mmol), catalyst (0.1 mol%), solvent, room temperature.

Table 2: Copper-Catalyzed Enantioselective Aziridination of Styrenes with PhI=NTs [3]

| Entry | Styrene Derivative | Ligand | Yield (%) | ee (%) |

| 1 | Styrene | Bis(oxazoline) L1 | 94 | 94 |

| 2 | 4-Chlorostyrene | Bis(oxazoline) L1 | 95 | 96 |

| 3 | 4-Methoxystyrene | Bis(oxazoline) L1 | 85 | 92 |

| 4 | 2-Methylstyrene | Bis(oxazoline) L1 | 78 | 88 |

| 5 | trans-β-Methylstyrene | Bis(oxazoline) L1 | 82 | 90 |

Reaction conditions: Styrene (1.0 mmol), PhI=NTs (1.1 mmol), CuOTf (5 mol%), Ligand (6 mol%), CH₂Cl₂, 25 °C.

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Enantioselective Aziridination

This protocol is adapted from established procedures for rhodium-catalyzed aziridination with sulfamate esters.[9]

Materials:

-

Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a chiral variant, 1-2 mol%)

-

Olefin (0.5 mmol, 1.0 equiv)

-

This compound (0.6 mmol, 1.2 equiv)

-

Anhydrous solvent (e.g., dichloromethane or benzene, 2.5 mL to make a 0.2 M solution)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the dirhodium(II) catalyst (1-2 mol%).

-

Add the olefin (0.5 mmol) and the anhydrous solvent (2.5 mL).

-

Stir the solution at room temperature for 5 minutes.

-

Add this compound (0.6 mmol) in one portion.

-

Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral aziridine.

Protocol 2: General Procedure for Copper-Catalyzed Enantioselective Aziridination

This protocol is based on the well-established copper-bis(oxazoline) catalyzed aziridination.[3]

Materials:

-

Copper(I) trifluoromethanesulfonate (CuOTf) or Cu(I) trifluoromethanesulfonate benzene complex (5 mol%)

-

Chiral bis(oxazoline) ligand (6 mol%)

-

Olefin (0.5 mmol, 1.0 equiv)

-

This compound (0.6 mmol, 1.2 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂) (2.5 mL to make a 0.2 M solution)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add CuOTf (5 mol%) and the chiral bis(oxazoline) ligand (6 mol%).

-

Add anhydrous CH₂Cl₂ (1.0 mL) and stir the mixture at room temperature for 30-60 minutes to form the catalyst complex.

-

In a separate flask, dissolve the olefin (0.5 mmol) and this compound (0.6 mmol) in anhydrous CH₂Cl₂ (1.5 mL).

-

Slowly add the solution of the olefin and the nitrene precursor to the catalyst solution at the desired temperature (e.g., 0 °C or 25 °C) over a period of 1-2 hours using a syringe pump.

-

Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC or GC).

-

Quench the reaction by adding a few drops of water.

-

Warm the mixture to room temperature and pass it through a short pad of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Caption: Proposed catalytic cycle for rhodium-catalyzed aziridination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Rhodium-Catalyzed Acylnitrene Transfer Reactions - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Amination of Carbonyl Compounds using tert-Butyl (mesitylsulfonyl)oxycarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and representative protocols for the electrophilic amination of carbonyl compounds utilizing tert-butyl (mesitylsulfonyl)oxycarbamate. This reagent serves as a valuable source of an electrophilic N-Boc protected amino group for the synthesis of α-amino carbonyl compounds, which are crucial building blocks in medicinal chemistry and natural product synthesis. While specific protocols for the direct amination of carbonyl compounds with this exact reagent are not extensively detailed in the literature, this guide presents representative procedures based on established principles of enolate chemistry and the reactivity of analogous N-Boc protected O-sulfonylhydroxylamines.

Introduction to this compound

This compound, also known as N-Boc-O-(mesitylsulfonyl)hydroxylamine, is a versatile reagent in organic synthesis.[1] Its chemical structure incorporates a good leaving group (mesitylsulfonate), making the nitrogen atom electrophilic and susceptible to nucleophilic attack. This property is harnessed for the introduction of a protected amino functionality. The tert-butoxycarbonyl (Boc) protecting group is advantageous due to its stability under various reaction conditions and its straightforward removal under acidic conditions.

Key Features of the Reagent:

-

Electrophilic Amination: Transfers a Boc-protected amino group (NHBoc) to nucleophiles.

-

Versatile Intermediate: Enables the synthesis of complex molecules by introducing a key functional group.[1]

-

High Purity: Typically supplied as a stable, white powder, ensuring reliable reaction outcomes.[1]

Synthesis of this compound

The reagent can be synthesized in a straightforward manner from commercially available starting materials.

Protocol 2.1: Synthesis of this compound

| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |

| 2-Mesitylenesulfonyl chloride | 218.71 g/mol | 2.00 g | 9.17 |

| N-Boc-hydroxylamine | 133.15 g/mol | 1.47 g | 11.0 |

| Triethylamine (TEA) | 101.19 g/mol | 1.3 mL | 9.3 |

| Diethyl ether | - | 18 mL | - |

Procedure:

-

To a flame-dried and argon-purged round-bottom flask, add 2-mesitylenesulfonyl chloride (2.00 g, 9.17 mmol) and dissolve it in diethyl ether (18 mL).

-

Add N-Boc-hydroxylamine (1.47 g, 11.0 mmol).

-

Cool the flask to 0 °C in an ice bath.

-

Add triethylamine (1.3 mL) dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a white solid (triethylamine hydrochloride) will precipitate. Filter the solid and wash it with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography using a gradient of 25/75 Ethyl Acetate/Hexane to yield the final product as a white solid (quantitative yield).

General Principles of α-Amination of Carbonyl Compounds

The α-amination of carbonyl compounds with this compound proceeds via the formation of an enolate intermediate. The enolate, being nucleophilic at the α-carbon, attacks the electrophilic nitrogen of the aminating reagent.

Representative Experimental Protocols

Disclaimer: The following protocols are representative and have been constructed based on general knowledge of enolate chemistry and the reactivity of similar electrophilic aminating agents. Optimization of reaction conditions (e.g., base, solvent, temperature, and stoichiometry) may be necessary for specific substrates.

Protocol 4.1: α-Amination of a Ketone (e.g., Cyclohexanone)

| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |

| Diisopropylamine | 101.19 g/mol | 0.15 mL | 1.1 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 g/mol | 0.44 mL | 1.1 |

| Cyclohexanone | 98.14 g/mol | 0.10 g | 1.0 |

| This compound | 315.39 g/mol | 0.35 g | 1.1 |

| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add anhydrous THF (3 mL) and diisopropylamine (0.15 mL, 1.1 mmol).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium (0.44 mL, 1.1 mmol) and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

-

In a separate flask, dissolve cyclohexanone (0.10 g, 1.0 mmol) in anhydrous THF (2 mL).

-

Add the cyclohexanone solution dropwise to the LDA solution at -78 °C and stir for 1 hour to form the lithium enolate.

-

Dissolve this compound (0.35 g, 1.1 mmol) in anhydrous THF (2 mL) and add it dropwise to the enolate solution at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain 2-(tert-butoxycarbonylamino)cyclohexanone.

Protocol 4.2: α-Amination of an Ester (e.g., tert-Butyl Acetate)

| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |

| Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF) | 183.37 g/mol | 1.1 mL | 1.1 |

| tert-Butyl acetate | 116.16 g/mol | 0.116 g | 1.0 |

| This compound | 315.39 g/mol | 0.35 g | 1.1 |

| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add anhydrous THF (3 mL) and tert-butyl acetate (0.116 g, 1.0 mmol).

-

Cool the solution to -78 °C.

-

Slowly add NaHMDS (1.1 mL, 1.1 mmol) and stir for 1 hour at -78 °C to form the sodium enolate.

-

Dissolve this compound (0.35 g, 1.1 mmol) in anhydrous THF (2 mL) and add it dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-